(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one
Overview
Description
(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one, also known as R-7-Inden-2-yl-diazaspiro[4.4]nonan-6-one, is a newly discovered heterocyclic compound with a wide range of applications in the pharmaceutical and medical industries. This compound has been studied extensively in recent years, and its structure and properties have been well-documented. Its structure consists of a seven-membered heterocyclic ring with two nitrogen atoms, two oxygen atoms, and one carbon atom. This compound is an interesting molecule due to its unique properties, and its potential for use in various applications has been explored.4]nonan-6-one.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of derivatives related to "(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one". For instance, research has been conducted on the synthesis of major hydroxy metabolites of novel ghrelin receptor inverse agonists, which include compounds structurally similar to the one . These metabolites have been synthesized and characterized to evaluate their in vitro and in vivo properties, highlighting the importance of these compounds in the pharmacological intervention for disorders such as alcohol use disorder (AUD) (Sulima, Akhlaghi, Leggio, & Rice, 2021).
Structural Analysis and Molecular Studies
Extensive research has been conducted on the crystalline and molecular structure of derivatives of this compound, providing insight into their chemical behavior and potential applications. For example, studies have detailed the synthesis and structural elucidation of compounds that involve reactions leading to novel heterocyclic structures, showcasing the versatility and importance of these compounds in the development of new chemical entities (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
Applications in Medicinal Chemistry
The research also extends to the exploration of these compounds' potential in medicinal chemistry. For instance, derivatives have been studied for their role in the biotransformation of certain pharmacological agents, elucidating the metabolic pathways and the importance of specific enzymes in the metabolism of drugs. This knowledge is crucial for the development of more effective and safer therapeutic agents (Adusumalli, Jamwal, Obach, Ryder, Leggio, & Akhlaghi, 2019).
properties
IUPAC Name |
(5R)-7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-15-16(6-3-8-17-16)7-9-18(15)14-10-12-4-1-2-5-13(12)11-14/h1-2,4-5,14,17H,3,6-11H2/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUZBPLJWNYHDL-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)C3CC4=CC=CC=C4C3)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CCN(C2=O)C3CC4=CC=CC=C4C3)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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